
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide, commonly known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988 by Pfizer scientists. It is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
CP 55,940 is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by CP 55,940 leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. The exact mechanism of action of CP 55,940 is not fully understood, but it is thought to involve modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and physiological effects
CP 55,940 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to modulate neurotransmitter release and to affect intracellular signaling pathways. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CP 55,940 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, one limitation of using CP 55,940 is its potential for off-target effects, particularly at high doses. Researchers must carefully control the dose and duration of exposure to CP 55,940 to avoid unwanted effects.
Direcciones Futuras
There are many future directions for research on CP 55,940 and its potential therapeutic applications. One area of interest is the development of more selective agonists of the CB1 and CB2 receptors that can be used to study the endocannabinoid system with greater specificity. Another area of interest is the investigation of the potential anti-cancer effects of CP 55,940 and other synthetic cannabinoids. Finally, there is a need for further research on the potential side effects and safety of CP 55,940 and other synthetic cannabinoids, particularly in the context of long-term use.
Métodos De Síntesis
The synthesis of CP 55,940 involves several steps, including the condensation of 4-hydroxycyclohexanone with 3-(1-pyrrolidinyl)benzaldehyde, followed by reduction with sodium borohydride to form the intermediate alcohol. The alcohol is then converted to the final product by reaction with 4-nitrobenzenesulfonyl chloride and triethylamine. The yield of CP 55,940 is typically around 20% and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
CP 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential as an anti-cancer agent and as a tool for studying the endocannabinoid system. CP 55,940 has been used in both in vitro and in vivo studies to investigate the effects of cannabinoid receptor activation on various physiological processes.
Propiedades
IUPAC Name |
N-(4-hydroxycyclohexyl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-8-6-14(7-9-16)18-17(21)13-4-3-5-15(12-13)19-10-1-2-11-19/h1-5,10-12,14,16,20H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCQRSAODYWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
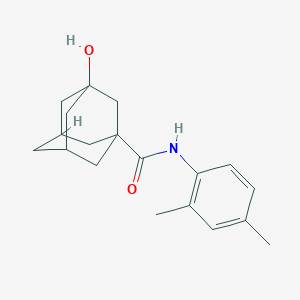
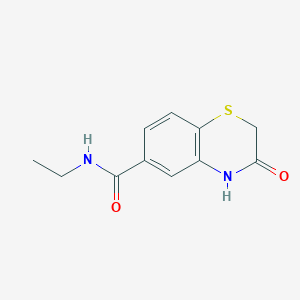
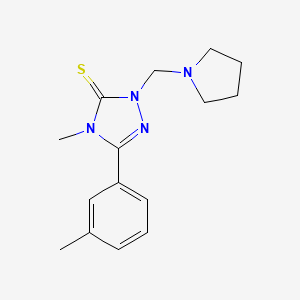
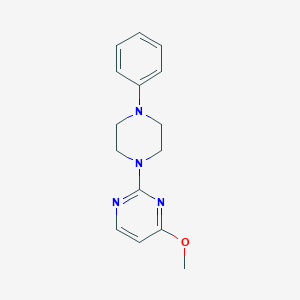
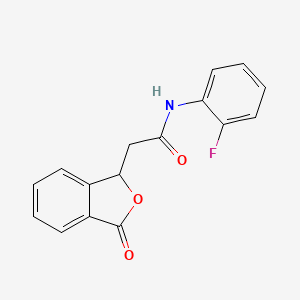
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)
![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![2-[[5-[2-(3,4-dihydro-2H-chromen-4-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7462178.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![5-Cyclohexyl-3-[[(4-fluorophenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462213.png)